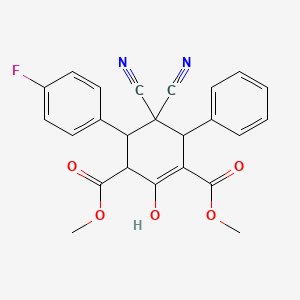

Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate

描述

Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate is a structurally complex cyclohexene derivative featuring multiple functional groups, including dicyano, hydroxyl, and fluorophenyl substituents. These analogs share a cyclohexene core with ester, cyano, and aryl groups, contributing to high molecular complexity (Complexity = 976) and a molecular weight of ~480.5 g/mol . The presence of electron-withdrawing groups (e.g., cyano, fluorophenyl) likely influences reactivity and intermolecular interactions, though experimental data on solubility, melting point, or biological activity for the fluorophenyl variant remain unspecified in the evidence.

属性

IUPAC Name |

dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenylcyclohexene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O5/c1-31-22(29)17-19(14-6-4-3-5-7-14)24(12-26,13-27)20(15-8-10-16(25)11-9-15)18(21(17)28)23(30)32-2/h3-11,18-20,28H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXFMTTUJTWQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=CC=C2)(C#N)C#N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the cyano groups and the esterification process. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the final product.

化学反应分析

Types of Reactions

Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The cyano groups can be reduced to amines.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.

科学研究应用

Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the cyano groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, influencing the compound’s biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key analogs include:

Dimethyl 2-(2-Hydroxyphenyl)-1,3-Dioxolane-4,5-Dicarboxylate (Compound 7, ) Structure: A 1,3-dioxolane ring with hydroxylphenyl and ester groups. Key Differences: Lacks cyano groups and the fluorophenyl moiety. Properties: Lower molecular weight (282.78 g/mol), [α]20D = −80 (chirality confirmed), and demonstrated antibacterial activity (MIC = 16–64 µg/mL against S. aureus) .

Dimethyl 5,5-Dicyano-6-(4-Cyanophenyl)-4-(4-Ethoxyphenyl)-2-Hydroxy-1-Cyclohexene-1,3-Dicarboxylate (CAS 1212351-49-9, ) Structure: Similar cyclohexene core with ethoxyphenyl and cyanophenyl substituents. Key Differences: Ethoxy and cyanophenyl groups enhance hydrophobicity (higher molecular weight: 485.49 g/mol). Properties: No biological data provided, but increased steric bulk may reduce bioavailability compared to the fluorophenyl variant.

Diethyl 4-Hydroxy-4-Methyl-6-Oxo-2-Phenylcyclohexane-1,3-Dicarboxylate () Structure: Cyclohexane ring with hydroxyl, methyl, and ketone groups. Key Differences: Saturated ring system and absence of cyano/fluorophenyl groups. Properties: Crystallographic data (ORTEP-3) confirm planar geometry, but biological activity is unstudied .

Table 1: Comparative Analysis of Key Compounds

Key Observations :

- Steric Effects : The naphthyl group in CAS 1212191-60-0 increases steric hindrance, which may reduce solubility compared to phenyl-substituted analogs .

- Biological Activity: Dioxolane derivatives (e.g., Compound 7) exhibit moderate antimicrobial activity, suggesting that the target compound’s cyano/fluorophenyl substituents could enhance potency if similar mechanisms apply .

生物活性

Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C25H21FN2O5S

- Molecular Weight : 480.51 g/mol

- CAS Number : 1212220-50-2

The biological activities of this compound are primarily attributed to its structural features that allow it to interact with various biological targets. The presence of multiple cyano and hydroxyl groups suggests potential roles in:

- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanisms may involve:

- Cell Cycle Arrest : Inducing G1/S phase arrest in cancer cell lines.

- Apoptotic Pathways Activation : Triggering caspase-dependent pathways leading to programmed cell death.

Anti-inflammatory Effects

The compound may modulate inflammatory responses by:

- Inhibiting Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6.

- Blocking NF-kB Pathway : Impeding the activation of NF-kB, a key regulator of inflammation.

Case Studies

A review of literature reveals several case studies highlighting the biological activity of this compound:

-

Study on Cancer Cell Lines

- Researchers tested the compound on various cancer cell lines (e.g., HeLa and MCF-7).

- Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation).

-

Anti-inflammatory Effects in Animal Models

- In a murine model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers.

- Histological analysis showed decreased infiltration of immune cells in treated animals compared to controls.

Data Table: Summary of Biological Activities

常见问题

What are the established synthetic routes for preparing this cyclohexenone derivative, and how can reaction conditions be optimized to improve yield and purity?

Level: Basic

Methodological Answer:

The compound is synthesized via Michael addition reactions, typically involving chalcone derivatives and active methylene compounds like acetoacetate esters. For example, refluxing (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with ethyl acetoacetate in ethanol under basic conditions (e.g., NaOH) yields cyclohexenone derivatives . Optimization includes:

- Temperature control: Prolonged reflux (8–12 hours) ensures complete cyclization.

- Solvent selection: Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates.

- Catalyst screening: Alkaline conditions (10% NaOH) favor enolate formation, but alternative bases (e.g., K2CO3) may reduce side reactions.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) improves purity .

What spectroscopic and crystallographic methods are critical for confirming the structure and stereochemistry of this compound?

Level: Basic

Methodological Answer:

- X-ray crystallography: Resolves absolute configuration and crystal packing. SHELX programs (e.g., SHELXL for refinement) are used to analyze disordered conformations and intermolecular interactions (e.g., C–H···O bonds) . ORTEP-III visualizes thermal ellipsoids and ring puckering (e.g., envelope vs. half-chair conformations) .

- NMR spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR identify substituent environments (e.g., hydroxyl proton at δ 10–12 ppm, ester carbonyls at δ 165–170 ppm).

- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., 480.5 g/mol) and fragmentation patterns .

How can researchers determine the compound’s key physicochemical properties (e.g., logP, solubility) for QSAR studies?

Level: Basic

Methodological Answer:

- Computational tools: XLogP3 predicts lipophilicity (e.g., 4.7 for analogs), while topological polar surface area (TPSA, ~120 Ų) estimates solubility .

- Experimental validation: Shake-flask method measures partition coefficient (octanol/water). Solubility is determined via HPLC or UV-Vis spectroscopy in buffered solutions (pH 1–13) .

- Hydrogen-bonding analysis: Donor/acceptor counts (1 donor, 7 acceptors) guide permeability predictions .

What computational approaches are recommended to model the compound’s reactivity and electronic properties for mechanistic studies?

Level: Advanced

Methodological Answer:

- DFT calculations: Optimize geometry (B3LYP/6-31G**) to analyze frontier molecular orbitals (HOMO-LUMO gap), charge distribution, and electrophilic sites (e.g., cyano groups) .

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on π-π stacking with aromatic residues.

- MD simulations: Assess conformational stability in solvated systems (e.g., water, DMSO) with GROMACS .

How can researchers address discrepancies in conformational data between crystallographic and spectroscopic analyses?

Level: Advanced

Methodological Answer:

- Multi-technique validation: Compare X-ray-derived puckering parameters (e.g., Cremer-Pople analysis) with NOESY NMR to resolve dynamic vs. static disorder .

- Temperature-dependent studies: Variable-temperature NMR detects conformational equilibria (e.g., chair vs. boat interconversion).

- Theoretical modeling: DFT-MD simulations correlate crystal lattice effects with solution-state behavior .

What experimental strategies elucidate the compound’s reaction mechanisms in multi-step syntheses?

Level: Advanced

Methodological Answer:

- Isotopic labeling: Use <sup>18</sup>O-labeled esters to track hydrolysis pathways via LC-MS .

- Kinetic profiling: Monitor intermediates by in situ IR spectroscopy (e.g., carbonyl stretches at 1700–1750 cm⁻¹).

- Trapping experiments: Add radical scavengers (e.g., TEMPO) to identify if cyclization proceeds via ionic or radical mechanisms .

How should researchers design experiments to resolve contradictions in bioactivity data across different assay systems?

Level: Advanced

Methodological Answer:

- Assay standardization: Use identical cell lines (e.g., HEK293) and solvent controls (DMSO ≤0.1%) to minimize variability.

- Orthogonal assays: Combine enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to confirm target specificity .

- Metabolite profiling: LC-HRMS identifies degradation products that may interfere with activity .

What methodologies integrate structural data (e.g., crystallography, NMR) to refine molecular docking models?

Level: Advanced

Methodological Answer:

- Hybrid refinement: Overlay X-ray structures with docking poses (PyMOL) to adjust force field parameters (e.g., AMBER).

- NMR restraints: Incorporate NOE-derived distance constraints into docking algorithms (HADDOCK) .

- Consensus scoring: Compare Glide, Gold, and AutoDock scores to prioritize binding modes consistent with both structural and energetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。